2,3-Dichlorophenyl 2,5-dimethoxybenzenesulfonate
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Overview
Description
2,3-Dichlorophenyl 2,5-dimethoxybenzenesulfonate is an organic compound with the molecular formula C14H12Cl2O5S. This compound is known for its unique chemical structure, which includes both dichlorophenyl and dimethoxybenzenesulfonate groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorophenyl 2,5-dimethoxybenzenesulfonate typically involves the reaction of 2,3-dichlorophenol with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorophenyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl rings in the compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed in the presence of acids or bases to yield the corresponding phenol and sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced phenyl derivatives.
Hydrolysis: Formation of 2,3-dichlorophenol and 2,5-dimethoxybenzenesulfonic acid.
Scientific Research Applications
2,3-Dichlorophenyl 2,5-dimethoxybenzenesulfonate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichlorophenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the sulfonate and dimethoxy groups.
2,5-Dimethoxybenzenesulfonic Acid: Contains the dimethoxybenzenesulfonate group but lacks the dichlorophenyl group.
2,4-Dichlorophenyl 2,5-dimethoxybenzenesulfonate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2,3-Dichlorophenyl 2,5-dimethoxybenzenesulfonate is unique due to the combination of its dichlorophenyl and dimethoxybenzenesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,3-dichlorophenyl) 2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O5S/c1-19-9-6-7-11(20-2)13(8-9)22(17,18)21-12-5-3-4-10(15)14(12)16/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROXRNXOBDHQMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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